Cas no 1805538-95-7 (1-Bromo-2,4-diiodo-3-fluorobenzene)

1-Bromo-2,4-diiodo-3-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2,4-diiodo-3-fluorobenzene
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- インチ: 1S/C6H2BrFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
- InChIKey: QDJFBLNVSCTELA-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC=C(C=1F)I)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0
1-Bromo-2,4-diiodo-3-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016983-250mg |
1-Bromo-2,4-diiodo-3-fluorobenzene |
1805538-95-7 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
Alichem | A013016983-1g |
1-Bromo-2,4-diiodo-3-fluorobenzene |
1805538-95-7 | 97% | 1g |
1,564.50 USD | 2021-06-25 | |
Alichem | A013016983-500mg |
1-Bromo-2,4-diiodo-3-fluorobenzene |
1805538-95-7 | 97% | 500mg |
798.70 USD | 2021-06-25 |
1-Bromo-2,4-diiodo-3-fluorobenzene 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-Bromo-2,4-diiodo-3-fluorobenzeneに関する追加情報
1-Bromo-2,4-diiodo-3-fluorobenzene (CAS No. 1805538-95-7): A Comprehensive Overview
1-Bromo-2,4-diiodo-3-fluorobenzene (CAS No. 1805538-95-7) is a multifaceted compound with significant applications in various fields of chemistry and biology. This halogenated aromatic compound is characterized by its unique substitution pattern, which includes a bromine atom, two iodine atoms, and a fluorine atom on a benzene ring. The specific arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable reagent in synthetic organic chemistry and pharmaceutical research.
The synthesis of 1-Bromo-2,4-diiodo-3-fluorobenzene involves multiple steps, each carefully controlled to ensure the desired substitution pattern. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduces the number of reaction steps and minimizes waste generation. This method employs a combination of transition-metal catalysis and mild reaction conditions, making it highly suitable for large-scale production.
In the realm of pharmaceutical research, 1-Bromo-2,4-diiodo-3-fluorobenzene has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. The presence of multiple halogen substituents allows for versatile functionalization through various chemical reactions, such as Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions. These reactions enable the formation of complex molecular structures that are crucial for drug discovery and development.
A notable application of 1-Bromo-2,4-diiodo-3-fluorobenzene is in the development of anticancer agents. A recent study published in the Cancer Research journal highlighted the use of this compound as a key intermediate in the synthesis of novel antitumor drugs. The resulting compounds exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The unique substitution pattern of 1-Bromo-2,4-diiodo-3-fluorobenzene was found to enhance the drug's ability to penetrate cell membranes and target specific cancer-related pathways.
Beyond its role in drug discovery, 1-Bromo-2,4-diiodo-3-fluorobenzene has also been explored for its potential in imaging applications. The high atomic numbers of iodine and bromine make this compound an excellent candidate for radiolabeling studies. Research conducted at the National Institutes of Health (NIH) demonstrated that derivatives of 1-Bromo-2,4-diiodo-3-fluorobenzene can be used to create contrast agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These imaging techniques are crucial for diagnosing and monitoring various diseases, including cancer and neurological disorders.
The environmental impact of 1-Bromo-2,4-diiodo-3-fluorobenzene is another important consideration. While the compound itself is not classified as hazardous or toxic under current regulations, its synthesis and use must adhere to strict environmental guidelines to prevent any potential ecological harm. Recent studies have focused on developing green chemistry approaches to minimize the environmental footprint associated with its production and disposal.
In conclusion, 1-Bromo-2,4-diiodo-3-fluorobenzene (CAS No. 1805538-95-7) is a versatile compound with wide-ranging applications in synthetic organic chemistry, pharmaceutical research, and imaging technologies. Its unique chemical structure provides a foundation for innovative research and development across multiple scientific disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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